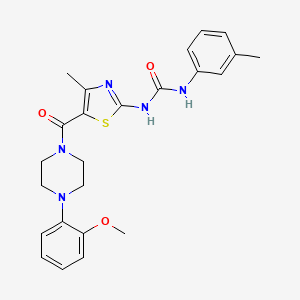

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

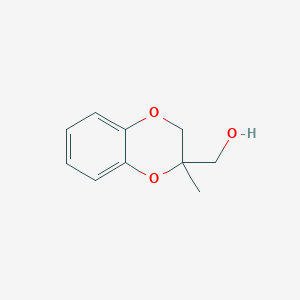

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral and Antimicrobial Activities

- A study by (Reddy et al., 2013) reported on urea and thiourea derivatives of piperazine with biological interest. Their research focused on antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some compounds showed promising antiviral and potent antimicrobial activities.

Structure-Affinity Relationship in Serotonin Antagonists

- A study by (Raghupathi et al., 1991) investigated the structure-affinity relationship of 1-(2-Methoxyphenyl)piperazine analogs as serotonin antagonists. They aimed to improve selectivity for 5-HT1A receptors, finding compounds with high affinity and improved selectivity.

Synthesis and Biological Activity

- Research by (Mhaske et al., 2014) involved synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds were screened for in vitro anti-bacterial activity, showing moderate to good antimicrobial activity.

Synthesis and Antimicrobial Activities of Triazole Derivatives

- A study by (Bektaş et al., 2007) synthesized novel triazole derivatives with potential antimicrobial activities. They found that some compounds possessed good or moderate activities against test microorganisms.

Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects

- Research by (Gul et al., 2019) synthesized new Mannich bases with piperazines and evaluated them for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds showed significant potency and activity.

5-HT1A Receptor Antagonist and Analogs

- A study by (Mokrosz et al., 1994) looked into a set of 4-alkyl-1-(o-methoxyphenyl)piperazines, demonstrating that some compounds are potent 5-HT1A receptor antagonists.

Imaging Studies Using PET Radioligands

- In a study by (Gao et al., 2012), carbon-11-labeled arylpiperazinylthioalkyl derivatives were prepared as PET radioligands for imaging 5-HT1AR receptors, demonstrating their potential use in medical imaging.

Synthesis of Piperazine-3-ones

- A study by (Veerman et al., 2003) synthesized various piperazine-3,6-diones, exploring their potential in various biological applications.

PPARpan Agonist Synthesis

- Research by (Guo et al., 2006) describes the efficient synthesis of a potent PPARpan agonist using a compound structurally related to 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea.

Fluorescent Ligands for 5-HT1A Receptors

- A study by (Lacivita et al., 2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives as fluorescent ligands for 5-HT(1A) receptors, showing high affinity and good fluorescence properties.

PET Imaging of 5-HT1A Receptors

- Research by (Plenevaux et al., 2000) summarized the use of [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine for studying serotonergic neurotransmission with PET.

Imaging of Serotonin 5-HT7 Receptor

- A study by (Shimoda et al., 2013) synthesized and evaluated 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain using PET.

Alpha1-Adrenoceptor Subtypes Ligands

- Research by (Romeo et al., 2001) involved synthesizing a new series of pyrimido[5,4-b]indole-(1H,3H)2,4-dione derivatives. They tested these compounds for their affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes.

Analgesic Activity of Piperazine-Based Compounds

- A study by (Nie et al., 2020) focused on chemical modification and analgesic activity of piperazine-based compounds, contributing to the understanding of their pharmacological profiles.

Anti-HIV Agents

- Research by (El‐Faham et al., 2008) discussed the use of N‐Methylpiperazine for the preparation of piperazine-based unsymmetrical bis‐ureas as anti‐HIV agents.

Anti-Ischemic Activity of Cinnamide Derivatives

- A study by (Zhong et al., 2018) synthesized and characterized cinnamide derivatives, including those related to piperazine. They evaluated their anti-ischemic activity, revealing potential therapeutic applications.

Propriétés

IUPAC Name |

1-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-16-7-6-8-18(15-16)26-23(31)27-24-25-17(2)21(33-24)22(30)29-13-11-28(12-14-29)19-9-4-5-10-20(19)32-3/h4-10,15H,11-14H2,1-3H3,(H2,25,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZBKPOBNMTDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2596312.png)

![(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2596314.png)

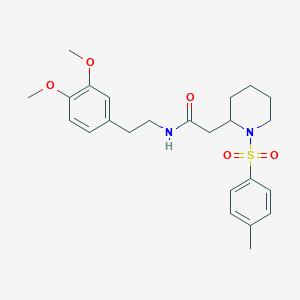

![(E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2596322.png)

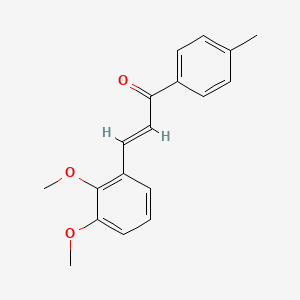

![5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2596324.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2596325.png)

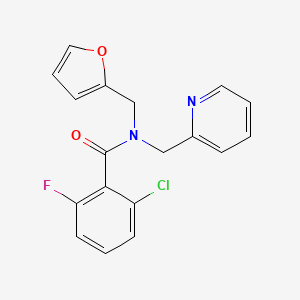

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2596326.png)

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide](/img/structure/B2596330.png)